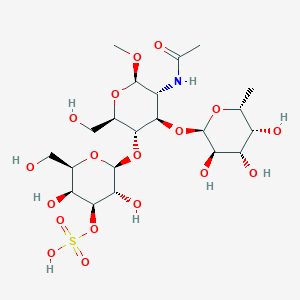

3'-SulfatedLewisXmethylglycoside

Description

Current Paradigms in Sulfated Glycan Research

The field of glycobiology is increasingly focused on understanding the "sulfation code," a concept suggesting that specific patterns of sulfate (B86663) group installation on glycan chains dictate their unique biological functions. frontiersin.org Sulfation is a widespread and vital post-translational modification that significantly alters the physicochemical properties of glycans, conferring negative charges that are crucial for mediating interactions with a host of proteins, including growth factors, cytokines, and adhesion molecules. frontiersin.orguwaterloo.ca These interactions are fundamental to extracellular signaling, immune regulation, and the maintenance of tissue architecture. frontiersin.org

A central challenge in the field is the immense structural diversity of sulfated glycans, which makes their isolation from natural sources in homogenous forms difficult. Consequently, the chemical or chemoenzymatic synthesis of structurally defined sulfated oligosaccharides is in high demand, as these molecules serve as indispensable probes for functional and structural studies. acs.org The development of synthetic strategies, such as the use of sulfuryl imidazolium (B1220033) salts or tin-mediated regioselective sulfation, represents a significant step toward creating libraries of these complex molecules for research. uwaterloo.ca

Research has firmly established that aberrant sulfation patterns are hallmarks of various pathological states. frontiersin.org For example, altered sulfation is linked to cancer progression and metastasis, where specific sulfated glycans on the surface of tumor cells mediate their adhesion to endothelial cells, a critical step in the metastatic cascade. wikipedia.orgnih.gov Similarly, sulfated glycans are key players in the inflammatory response, governing the recruitment of leukocytes to sites of injury. wikipedia.orgatsjournals.org This makes sulfated glycans and the enzymes that synthesize them, known as sulfotransferases, promising targets for the development of novel diagnostics and therapeutics. frontiersin.org

Foundational Aspects of Lewis X Glycans and their Sulfation within Biological Systems

The Lewis X (LeX) structure, also known as CD15, is a trisaccharide composed of galactose, N-acetylglucosamine, and fucose. nih.gov It serves as a foundational carbohydrate structure that can be further modified by sialylation or sulfation to create a wide variety of functional epitopes involved in cell recognition processes. nih.govexplorationpub.com These modified LeX structures are particularly well-known as ligands for the selectin family of adhesion molecules (E-, P-, and L-selectin), which play a central role in immunity and cancer. nih.govnih.gov

Sulfation of the LeX structure can occur at different positions, but 3'-O-sulfation of the terminal galactose residue creates a distinct and biologically significant ligand known as 3'-sulfo-Lewis X. This specific modification is catalyzed by the enzyme Galactose-3-O-sulfotransferase 2 (GAL3ST2). wikipedia.orgnih.govuniprot.org GAL3ST2 transfers a sulfate group to the C-3 hydroxyl of a terminal galactose residue on a type 2 (Galβ1-4GlcNAc) backbone, which is characteristic of the LeX antigen. wikipedia.orguniprot.orggenecards.org The expression of GAL3ST2 has been implicated in tumor metastasis, highlighting the pathological relevance of the 3'-sulfo-LeX epitope. wikipedia.orgnih.gov In the biosynthesis of cell surface glycans, there is often a competition between sulfotransferases like GAL3ST2 and sialyltransferases for the same glycan substrates. acs.org Therefore, the relative expression levels of these competing enzymes can determine whether a cell surface is decorated with sulfated or sialylated Lewis X structures, leading to different functional outcomes. acs.org

Research into the binding properties of 3'-sulfo-LeX has revealed its importance as a high-affinity ligand for L-selectin, an adhesion molecule crucial for lymphocyte homing. Studies comparing 3'-sulfo-LeX with its sialylated counterpart, 3'-sialyl-LeX, have shown that the sulfated version can be a more potent inhibitor of L-selectin binding, particularly for the paucivalent (lower valency) forms of the receptor believed to be physiologically relevant. nih.govnih.gov This suggests that the 3'-sulfo-LeX epitope is a key recognition motif in the immune system and a valuable target for the design of anti-inflammatory therapeutics. nih.gov

Interactive Data Tables

Table 1: L-selectin Binding and Inhibition by Sulfated vs. Sialylated Lewis X

This table summarizes findings from in-vitro binding assays comparing the interaction of different forms of L-selectin with 3'-sulfated and 3'-sialylated Lewis X ligands. Data is synthesized from studies by Mizuochi et al. (1997) and Feizi et al. (1999). nih.govnih.gov

| Feature Compared | 3'-Sulfated Lewis X | 3'-Sialyl-Lewis X | Key Finding |

| Binding of Paucivalent L-selectin | Detectable Binding | No Detectable Binding | Demonstrates a striking preference for the sulfated ligand by lower valency L-selectin forms. nih.gov |

| Binding of Multivalent L-selectin | Strong Binding | Strong Binding | Both ligands are recognized when L-selectin is present in a highly clustered, multivalent state. nih.gov |

| Inhibition of Paucivalent L-selectin | More Potent Inhibitor | Less Potent Inhibitor | The 3'-sulfo-LeX series are more effective at blocking L-selectin binding, making them attractive therapeutic candidates. nih.gov |

| Relative Affinity (Multivalent) | Marginally Greater | Marginally Lower | Affinity for the sulfated ligands is slightly higher than for the sialyl ligands in competitive inhibition assays. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37NO18S/c1-6-11(26)13(28)14(29)20(35-6)39-17-10(22-7(2)25)19(34-3)37-9(5-24)16(17)38-21-15(30)18(40-41(31,32)33)12(27)8(4-23)36-21/h6,8-21,23-24,26-30H,4-5H2,1-3H3,(H,22,25)(H,31,32,33)/t6-,8-,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGPPTEHINUZVSM-HOBXRSIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OS(=O)(=O)O)O)CO)OC)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)OS(=O)(=O)O)O)CO)OC)NC(=O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37NO18S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Sulfatedlewisxmethylglycoside and Analogs

Chemoenzymatic Synthetic Approaches for Complex Sulfated Oligosaccharides

Chemoenzymatic synthesis leverages the unparalleled specificity of enzymes for certain reaction steps, combined with the versatility of chemical synthesis for constructing the core scaffold or introducing modifications not easily achieved enzymatically. This hybrid approach is particularly well-suited for producing complex sulfated oligosaccharides, as it circumvents many of the challenging protection-deprotection steps required in purely chemical methods. nih.govutoronto.cabiorxiv.org

The general strategy often involves the chemical synthesis of a core oligosaccharide acceptor, followed by sequential enzymatic reactions to install the final sugar and sulfate (B86663) moieties. nih.gov This method benefits from the high regio- and stereoselectivity of enzymes, which typically operate under mild, aqueous conditions, minimizing the risk of unwanted side reactions or degradation of the labile sulfate group. acs.org

Utilizing Glycosyltransferases for Lewis X Core Assembly

The biosynthesis of the Lewis X (Lex) trisaccharide core (Galβ1-4[Fucα1-3]GlcNAc) is orchestrated by a series of specific glycosyltransferases. researchgate.net In a chemoenzymatic context, these enzymes are used to build upon a chemically synthesized precursor, such as a lactose or N-acetyllactosamine (LacNAc) derivative.

The key enzymatic step in forming the Lex determinant is the addition of a fucose residue to the N-acetylglucosamine (GlcNAc) unit. This reaction is catalyzed by α(1,3)-fucosyltransferases (FTs). researchgate.net In humans, a family of six such enzymes (FT3, FT4, FT5, FT6, FT7, and FT9) can perform this transformation, each with potentially different substrate specificities and efficiencies. researchgate.netspringernature.com For synthetic purposes, recombinant forms of these enzymes, such as Fucosyltransferase FucT-III, can be employed either in soluble form or immobilized on a solid support to facilitate purification. nih.govnih.gov The assembly process relies on the sequential action of different glycosyltransferases, as outlined in the table below.

| Enzyme Class | Specific Enzyme Example | Function in Lewis X Assembly | Substrate | Product |

|---|---|---|---|---|

| β-1,4-Galactosyltransferase | B4GALT1 | Adds galactose to a terminal GlcNAc residue | GlcNAc-R | Galβ1-4GlcNAc-R (N-acetyllactosamine) |

| α-1,3-Fucosyltransferase | FUT3, FUT5, FUT6 | Adds fucose to the GlcNAc of N-acetyllactosamine | Galβ1-4GlcNAc-R | Galβ1-4(Fucα1-3)GlcNAc-R (Lewis X) |

Application of Sulfotransferase Enzymes for Site-Specific 3'-Sulfation

The final and defining modification in 3'-Sulfated Lewis X is the addition of a sulfate group to the 3'-position of the terminal galactose residue. This highly specific transformation is carried out by carbohydrate sulfotransferases (SULTs), which catalyze the transfer of a sulfonyl group from a universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS). acs.orgresearchgate.net

For the specific 3'-O-sulfation of galactose, galactose-3-O-sulfotransferases (Gal3STs) are utilized. nih.govrsc.org Several human Gal3STs have been identified and can be expressed recombinantly for synthetic applications. rsc.orgnih.gov The chemoenzymatic approach involves incubating the pre-assembled Lewis X oligosaccharide with the appropriate Gal3ST and PAPS. The enzyme directs the sulfation exclusively to the 3-hydroxyl group of the galactose, yielding the desired product with high precision and avoiding the need for complex protecting group manipulations that would be necessary in a purely chemical synthesis. nih.gov Recent studies have demonstrated the successful use of enzymes like human galactose-3-O-sulfotransferase 2 (hGal3ST2) for the sulfation of terminal galactose moieties on N-glycans. rsc.org

Chemical Synthesis Strategies for Structurally Defined Sulfated Glycans

Total chemical synthesis provides a powerful route to structurally defined sulfated glycans, offering the flexibility to create analogs and derivatives not accessible through enzymatic means. rsc.orgresearchgate.net The synthesis of a complex molecule like 3'-Sulfated Lewis X methylglycoside requires a multi-step approach that addresses two primary challenges: the stereocontrolled formation of multiple glycosidic bonds and the regioselective installation of the sulfate group. nih.govsemanticscholar.org

Stereoselective Glycosylation for Oligosaccharide Scaffolds

The construction of the oligosaccharide backbone is the foundation of the chemical synthesis. This involves the sequential coupling of appropriately protected monosaccharide building blocks (glycosyl donors and acceptors). Achieving high stereoselectivity in these glycosylation reactions is paramount to obtaining the correct anomeric configuration (α or β) at each linkage. nih.gov

A variety of methods have been developed to control stereoselectivity, including:

Neighboring Group Participation: Using a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycosidic bond.

Solvent Effects and Temperature Control: The choice of solvent can influence the equilibrium of anomeric intermediates, thereby affecting the stereochemical outcome.

Promoter/Activator Systems: Different activators (e.g., N-iodosuccinimide/TfOH, dimethyl(methylthio)sulfonium triflate (DMTST), TMSOTf) can favor specific reaction pathways and stereoisomers. rsc.orgnih.gov

Protecting Group Tuning: The steric and electronic properties of protecting groups on both the donor and acceptor molecules can direct the approach of the acceptor, influencing the stereoselectivity of the glycosidic bond formation.

These strategies are combined in a convergent synthesis plan, where smaller oligosaccharide fragments are first assembled and then coupled to form the final, larger scaffold before sulfation and deprotection. researchgate.net

Preparation of Isotopically Labeled 3'-Sulfated Lewis X methylglycoside for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for mechanistic studies, allowing researchers to track the fate of molecules in biological systems and to probe the transition states of enzyme-catalyzed reactions through techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. nih.gov The synthesis of an isotopically labeled version of 3'-Sulfated Lewis X methylglycoside (e.g., with ¹³C, ²H, or ¹⁵N) can be achieved by incorporating labeled precursors into either the chemoenzymatic or chemical synthesis pathways.

A plausible synthetic approach would involve the chemical synthesis of a monosaccharide building block that is uniformly or selectively labeled with a stable isotope like ¹³C. For example, commercially available ¹³C-labeled glucose or galactose can be chemically converted into the required protected glycosyl donor or acceptor. This labeled building block would then be incorporated into the oligosaccharide chain using the stereoselective glycosylation methods described previously.

For instance, to study the mechanism of a specific glycosyltransferase, a sugar nucleotide donor could be synthesized with a ¹³C label at the anomeric carbon. researchgate.net The enzymatic reaction could then be monitored by NMR to observe the formation of the glycosidic bond. Similarly, to investigate the binding interactions with a lectin, the entire glycan could be labeled by using ¹³C-glucose as a starting material for the entire synthesis.

In a chemoenzymatic approach, isotopically labeled precursors can be supplied in the enzymatic steps. For example, if a bacterial expression system is used to produce the glycosyltransferases, the bacteria could be grown on a medium containing ¹⁵NH₄Cl and ¹³C-glucose to produce isotopically labeled enzymes for structural and mechanistic studies. nih.gov The use of isotopically labeled substrates can reveal kinetic isotope effects (KIE), providing detailed information about bond-breaking and bond-forming steps in the enzymatic transition state. researchgate.netnih.gov

Advanced Analytical and Structural Characterization of 3 Sulfatedlewisxmethylglycoside

High-Resolution Spectroscopic Techniques for Glycan Structure Elucidation

High-resolution spectroscopy provides unparalleled insight into the atomic-level structure of glycans. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of this approach, offering complementary information regarding linkage, sequence, and molecular mass.

Conformational studies on the closely related trisaccharide, 3'-sulfated Lewis a, have demonstrated the utility of NMR in this context. acs.org By analyzing parameters such as nuclear Overhauser effects (NOEs) and interglycosidic scalar couplings (³JC,H), researchers can define the torsion angles around the glycosidic linkages. acs.org For sulfated Lewis structures, comparison of NMR data between the sulfated and non-sulfated analogues reveals that the addition of a sulfate (B86663) group at the 3-position of the galactose residue does not induce significant changes in the core conformation of the trisaccharide. acs.org Molecular dynamics simulations corroborate these findings, indicating that the molecule maintains a relatively rigid structure. acs.org The enhanced binding affinity of sulfated Lewis antigens to receptors like selectins is therefore attributed primarily to direct electrostatic interactions involving the negatively charged sulfate group, rather than a change in the glycan's shape. acs.org Methyl-based NMR techniques can also be employed to study the dynamics of glycan interactions with proteins. capes.gov.br

Table 1: Representative NMR Parameters for Conformational Analysis of Sulfated Glycans This table is illustrative, based on findings for related structures, to demonstrate the type of data generated.

| Parameter | Description | Typical Finding for 3'-Sulfated Lewis Structures |

| NOE | Nuclear Overhauser Effect | Strong NOEs between specific protons across glycosidic linkages confirm spatial proximity and define the preferred conformation. |

| ³JH,H | Three-bond proton-proton coupling constant | Provides information about the dihedral angles within the monosaccharide rings, confirming their chair conformation. |

| ³JC,H | Three-bond carbon-proton coupling constant | Measures the torsion angle across the glycosidic bond, crucial for defining the overall 3D structure. |

| Chemical Shift | Resonance frequency of a nucleus | Downfield shifting of the proton and carbon signals at the site of sulfation (e.g., H3 and C3 of Galactose) confirms the linkage position. |

Mass Spectrometry (MS) for Glycan Sequence and Mass Determination

Mass spectrometry is indispensable for determining the molecular weight and sequence of glycans. However, the analysis of sulfated glycans by MS is challenging because the sulfate group is fragile and can be easily lost during the ionization process, particularly with techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI). acs.orgcapes.gov.br Electrospray ionization (ESI) is often preferred as a softer ionization method for these molecules. springernature.com

To overcome the lability of the sulfate ester, specific derivatization methods have been developed. One effective approach involves a sequential double-permethylation. capes.gov.br In this method, the glycan is first permethylated. The sulfate group is then specifically cleaved through methanolysis, leaving a free hydroxyl group. This newly exposed hydroxyl group is subsequently deuteromethylated (methylated using deuterated methyl iodide). The number of sulfate groups can be calculated from the mass shift observed after methanolysis, and the position of the original sulfate group is precisely identified by the location of the deuteromethyl tag during tandem MS (MS/MS) analysis. capes.gov.br

Collision-induced dissociation (CID) of the derivatized glycan ion produces a series of fragment ions (B- and Y-ions) from the cleavage of glycosidic bonds, allowing for the determination of the monosaccharide sequence. Cross-ring fragments can also be generated, providing information about the linkage between monosaccharide units. springernature.com The presence of the deuteromethyl group on a specific residue in the fragment spectrum definitively pinpoints the site of sulfation.

Table 2: Mass Spectrometry Fragmentation for Sulfation Site Determination This table illustrates the principle of using deuteromethylation for identifying the sulfation site.

| Ion Type | Description | Information Provided | Example for 3'-Sulfated Lewis X |

| [M+Na]⁺ | Parent ion | Molecular weight of the intact, derivatized glycan. | Confirms the overall composition including the methyl glycoside, fucose, N-acetylglucosamine, galactose, and the deuteromethyl group. |

| Y-ions | Fragments containing the reducing end | Sequence from the reducing end inwards. | A Y-ion containing the Galactose residue with a deuteromethyl group would confirm 3'-sulfation. |

| B-ions | Fragments containing the non-reducing end | Sequence from the non-reducing end inwards. | A B-ion showing a deuteromethylated Galactose at the non-reducing terminus would also pinpoint the sulfation site. |

Chromatographic and Electrophoretic Separations for Glycan Purity and Isomer Analysis

The inherent heterogeneity of glycan structures necessitates high-resolution separation techniques to ensure sample purity and to distinguish between closely related isomers, which may have distinct biological functions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of glycomics for the purification and analysis of complex carbohydrate mixtures. nih.govnih.gov For sulfated glycans, multidimensional HPLC mapping techniques have been developed that allow for the rapid and convenient identification of structures, even those found in low abundance. nih.govnih.gov These methods can successfully resolve isomeric structures that cannot be distinguished by mass spectrometry alone. acs.org

The separation of sulfated glycans can be achieved using various HPLC modes, including anion-exchange chromatography, which separates molecules based on the charge of the sulfate groups, and reversed-phase HPLC of derivatized glycans. By comparing the retention times of unknown samples to a comprehensive database of standards and combining this data with exoglycosidase digestion and MS analysis, a detailed structural assignment can be made. nih.govacs.org Porous graphitic carbon (PGC) columns are particularly effective for resolving glycan isomers. researchgate.netresearchgate.net

Capillary Electrophoresis (CE) is an exceptionally high-resolution separation technique well-suited for the analysis of charged molecules like 3'-Sulfated Lewis X methyl glycoside. nih.govglyxera.com The separation in CE is based on the charge-to-size ratio of the analyte. The negatively charged sulfate group provides the molecule with an electrophoretic mobility that allows it to be readily separated in an electric field. acs.orgnih.gov

For enhanced detection, especially when using laser-induced fluorescence (LIF), glycans are typically derivatized with a fluorescent tag such as 8-aminopyrene-1,3,6-trisulfonic acid (APTS). nih.govacs.org This labeling adds a strong negative charge, further improving separation. The high efficiency of CE allows for the separation of glycans that differ by a single monosaccharide or even by the linkage of a single residue, making it a powerful tool for isomer analysis. nih.govnih.gov The combination of CE with mass spectrometry (CE-MS) provides both separation based on electrophoretic mobility and mass-based identification, offering a powerful platform for characterizing complex glycan mixtures. nih.govnih.gov

Table 3: Comparison of Separation Principles for Glycan Analysis

| Technique | Principle of Separation | Key Advantage for 3'-Sulfated Lewis X |

| Anion-Exchange HPLC | Interaction with a positively charged stationary phase based on the analyte's net negative charge. | Direct separation based on the presence and number of sulfate groups. |

| Reversed-Phase HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase, often after derivatization. | High-resolution separation of isomers and purification. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field based on the analyte's charge-to-size ratio. | Extremely high resolution for separating charged isomers; requires only minute sample quantities. glyxera.com |

Glycan Array Technology for Ligand Binding Profiling of 3'-SulfatedLewisXmethylglycoside

Glycan array technology has revolutionized the study of carbohydrate-protein interactions by enabling the high-throughput screening of hundreds of glycan structures simultaneously. researchgate.net To profile the binding characteristics of 3'-Sulfated Lewis X methyl glycoside, the compound would be chemically synthesized with a linker and covalently immobilized onto a microarray slide surface.

This array can then be incubated with a fluorescently labeled protein of interest, such as a selectin, galectin, or an antibody. researchgate.net The slide is washed to remove non-specific binders, and a scanner measures the fluorescence intensity at each spot, which corresponds to the binding affinity of the protein for that specific glycan. researchgate.net This approach allows for a detailed characterization of the binding specificity of glycan-binding proteins and can precisely map the structural motifs they recognize. For example, studies have used glycan arrays to demonstrate that L-selectin and E-selectin recognize sulfated Lewis antigens, and that this binding is critical for processes like leukocyte homing. acs.org Conversely, arrays can reveal a lack of interaction; for instance, 3'-O-sulfo-Lewis X was shown not to be a potent ligand for proteins involved in sperm-zona pellucida binding. This motif-based analysis provides crucial insights into the functional roles of specific glycan modifications like sulfation. researchgate.net

Table 4: Illustrative Glycan Array Binding Data This table presents hypothetical data to illustrate how results from a glycan array experiment would be displayed.

| Immobilized Glycan | Test Protein | Relative Fluorescence Units (RFU) | Binding Interpretation |

| Lewis X methyl glycoside | L-Selectin | 150 | Weak / Background |

| 3'-Sulfated Lewis X methyl glycoside | L-Selectin | 25,000 | Strong Binding |

| 6-Sulfated Lewis X methyl glycoside | L-Selectin | 8,000 | Moderate Binding |

| Lewis X methyl glycoside | Galectin-3 | 500 | No Significant Binding |

| 3'-Sulfated Lewis X methyl glycoside | Galectin-3 | 450 | No Significant Binding |

Molecular Mechanisms of 3 Sulfatedlewisxmethylglycoside Biological Recognition and Function

Ligand-Receptor Interactions Mediated by 3'-Sulfated Lewis X Methylglycoside

The biological functions of 3'-Sulfated Lewis X methylglycoside are fundamentally dictated by its interactions with a class of proteins known as lectins, which are carbohydrate-binding proteins. These interactions are highly specific and are crucial for initiating a cascade of cellular events.

Role in Selectin-Ligand Binding and Leukocyte Adhesion Mechanisms

The selectin family of C-type lectins, which includes L-selectin, P-selectin, and E-selectin, are key players in the initial stages of leukocyte adhesion to the vascular endothelium, a critical step in the inflammatory response and immune surveillance. nih.govnih.gov The 3'-sulfated Lewis X (3'-sulfo-Lex) structure is a recognized ligand for selectins. nih.gov

Research has shown that the 3'-sulfo-Lex series of molecules are more potent inhibitors of L-selectin binding than the corresponding 3'-sialyl-Lex series. nih.gov This suggests that the sulfate (B86663) group can be more effective than sialic acid in mediating this interaction. nih.gov The binding of L-selectin to its carbohydrate ligands is a calcium-dependent process. researchgate.net

Further studies have revealed nuances in this interaction. For instance, additional sulfation at the 6-position of the N-acetylglucosamine (GlcNAc) residue in 3'-sulfo-Lex can enhance L-selectin binding, while sulfation at the 6-position of the galactose (6'-sulfation) can suppress it. nih.gov Interestingly, while both 6,3'-disulfo-Lex and 6-sulfo,3'-sialyl-Lex show comparable binding, the former is a more effective inhibitor of L-selectin. nih.gov The functional group at the anomeric position of these carbohydrates also plays a significant role in selectin recognition. biosynth.com

The table below summarizes the comparative inhibitory effects of various Lewis X derivatives on L-selectin binding, highlighting the potency of the 3'-sulfated forms.

| Compound | Relative Inhibitory Potency on L-selectin |

| 3'-sulfo-Lex series | More potent than 3'-sialyl-Lex series nih.gov |

| 6,3'-sulfo-Lex | Most potent inhibitor among tested sequences (marginally better than 3'-sulfo-Lea) nih.gov |

| 3'-sulfo-Lea | Potent inhibitor nih.gov |

| 6-sulfo,3'-sialyl-Lex | Strong ligand, but less effective inhibitor than 6,3'-sulfo-Lex nih.gov |

| 6'-sulfo-Lex | Suppresses L-selectin binding nih.gov |

This potent interaction with L-selectin underscores the importance of 3'-Sulfated Lewis X in the process of leukocyte tethering and rolling on endothelial surfaces, which is the initial step of leukocyte extravasation into tissues during inflammation. nih.govnih.gov

Interactions with Other Carbohydrate-Binding Proteins (Lectins)

Beyond the well-established interactions with selectins, sulfated glycans are also recognized by other families of lectins, which can mediate a diverse range of biological functions. nih.gov

Galectins: This family of lectins is characterized by its affinity for β-galactosides. Galectin-8, in particular, has been shown to have a high affinity for 3'-O-sulfated glycoconjugates. mdpi.com The N-terminal carbohydrate recognition domain (CRD) of galectin-8 is primarily responsible for this specific binding. mdpi.com Structural studies have revealed that specific amino acid residues, including Arg45, Gln47, and Arg59, are crucial for the strong interaction with sulfated oligosaccharides. mdpi.com

Siglecs: Sialic acid-binding immunoglobulin-like lectins (Siglecs) are another important family of immune-inhibitory receptors. While their primary ligands are sialylated glycans, sulfation can play a critical role in modulating these interactions. For example, Siglec-8, which is expressed on eosinophils and mast cells, shows a remarkable specificity for 6'-sulfo sialyl Lewisx. nih.govnih.gov This interaction is critical for inducing apoptosis in eosinophils and inhibiting mast cell degranulation. nih.gov Although distinct from 3'-sulfation, this highlights the principle that sulfation patterns on Lewis X structures can create highly specific recognition motifs for different lectins.

Other C-type Lectins: The C-type lectin family is diverse, and its members are involved in various cell-cell interaction processes. nih.gov For instance, C-type lectin domains are found in proteoglycans like brevican (B1176078) and can bind to other sulfated glycans such as HNK-1. nih.gov Natural killer (NK) cell receptors with C-type lectin domains can also bind to sulfated molecules like fucoidan, which is also an inhibitor of L-selectin binding. nih.gov This suggests that 3'-Sulfated Lewis X could potentially interact with a broader range of C-type lectins than just the selectins, thereby mediating a wider array of biological functions.

Involvement in Cellular Signaling Cascades via Glycan-Protein Modulations

The binding of a ligand to its receptor on the cell surface is often the first step in a complex series of events that transmit a signal into the cell, known as a cellular signaling cascade. The engagement of 3'-Sulfated Lewis X with its protein receptors can modulate such pathways, leading to specific cellular responses.

When L-selectin on leukocytes binds to its ligands, such as sulfated Lewis X structures on endothelial cells, it can trigger intracellular signaling. nih.gov This can lead to the activation of downstream signaling molecules like p38 mitogen-activated protein kinase (MAPK), which in turn can drive the shedding of L-selectin from the cell surface. nih.gov This shedding is a self-regulating mechanism that controls the adhesive properties of the leukocyte. nih.gov

Furthermore, studies on sulfatides, which are also sulfated galacto-lipids, have shown that they can activate leukocytes through pathways that are independent of L-selectin. cymitquimica.com This sulfatide-induced activation can involve protein tyrosine kinases (PTK) and protein kinase C (PKC), leading to cell aggregation. cymitquimica.com This raises the possibility that 3'-Sulfated Lewis X may also trigger signaling through receptors other than L-selectin, leading to distinct downstream effects.

In the context of cancer, the expression of sialyl Lewis X has been linked to signaling pathways that promote metastasis. nih.gov For example, sLeX-decorated integrin α3 on extracellular vesicles can be internalized by endothelial cells, leading to the inhibition of the MAPK pathway and an increase in vascular permeability. nih.gov While this study focuses on sialyl Lewis X, the structural similarity and the known role of sulfation in modulating protein interactions suggest that 3'-sulfated Lewis X could also be involved in similar signaling events in cancer progression.

Functional Roles in Intercellular Communication and Extracellular Matrix Interactions

The roles of 3'-Sulfated Lewis X extend beyond single-cell signaling to mediating communication between cells and influencing the structure and function of the extracellular matrix (ECM).

Intercellular Communication: Cell surface carbohydrates are known to play a role in cell-cell adhesion and communication. Homotypic interactions between Lewis X structures, mediated by calcium ions, have been proposed to be involved in the initial steps of cell adhesion. This suggests that cells expressing 3'-Sulfated Lewis X on their surface could engage in direct communication with other cells bearing the same or complementary structures. This is particularly relevant in processes like embryogenesis and cancer metastasis where cell sorting and aggregation are critical.

Extracellular Matrix Interactions: The ECM is a complex network of proteins and polysaccharides that provides structural support to tissues and regulates cellular behavior. Sulfated glycosaminoglycans (GAGs) are key components of the ECM and are known to interact with a variety of ECM proteins. nih.gov For instance, TIMP-3, an important regulator of ECM turnover, binds to sulfated GAGs in the matrix. nih.gov This interaction not only creates a reservoir of TIMP-3 but also modulates its activity. nih.gov

Proteoglycans, which are proteins with attached GAG chains, are also integral to the ECM. Syndecans are a family of transmembrane heparan sulfate proteoglycans that can act as co-receptors for growth factors and can be involved in cell adhesion and signaling. Given that 3'-Sulfated Lewis X is a sulfated glycan, it is plausible that when presented on cell surface glycoproteins or as part of the ECM, it could interact with ECM components like fibronectin or with cell surface receptors like syndecans, thereby influencing cell adhesion, migration, and tissue organization.

Enzymatic Biosynthesis and Catabolism of 3 Sulfatedlewisxmethylglycoside

Glycosyltransferases Implicated in Lewis X Core Synthesis

The foundation of 3'-Sulfated Lewis X is the Lewis X (Lex) antigen, a trisaccharide structure. nih.gov Its synthesis is a two-step process involving the sequential action of two types of glycosyltransferases: galactosyltransferases and fucosyltransferases.

The final and critical step in the synthesis of the Lewis X structure is the addition of a fucose sugar molecule. nih.gov This reaction is catalyzed by a family of enzymes known as α1,3-fucosyltransferases (FUTs). nih.govexplorationpub.com In humans, there are several FUTs, including FUT3, FUT4, FUT5, FUT6, FUT7, and FUT9, that can participate in the synthesis of Lewis X. nih.govreactome.org These enzymes transfer a fucose residue from a donor molecule, GDP-fucose, to the N-acetylglucosamine (GlcNAc) residue of a precursor disaccharide. explorationpub.com

Studies have shown that different FUTs exhibit distinct preferences and efficiencies in synthesizing the Lex structure. For instance, FUT9 has been identified as having particularly strong activity in creating the terminal Lex structure. oup.com The specific FUT expressed in a given cell type plays a significant role in determining the level and context of Lewis X expression. nih.gov

Table 1: Human α1,3-Fucosyltransferases Involved in Lewis X Synthesis

| Enzyme | Function in Lex Synthesis |

| FUT3 | Can synthesize Lex structures. reactome.org |

| FUT4 | Actively synthesizes Lex. nih.gov |

| FUT5 | Participates in Lex synthesis. reactome.org |

| FUT6 | Contributes to the formation of Lex. nih.gov |

| FUT7 | Involved in the synthesis of related structures. nih.gov |

| FUT9 | Exhibits very strong activity for Lex synthesis. oup.com |

This table summarizes the key human fucosyltransferases and their general involvement in the synthesis of the Lewis X antigen.

Prior to fucosylation, the precursor structure, N-acetyllactosamine (LacNAc), must be present. This disaccharide is formed by the action of β1,4-galactosyltransferases (β4GalTs). These enzymes transfer a galactose molecule to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain. explorationpub.comoup.com The human genome contains several β4GalT genes, and their products can contribute to the synthesis of the LacNAc backbone required for Lewis X formation. oup.com The availability of this LacNAc acceptor is a key determinant for the subsequent action of fucosyltransferases. nih.gov

Carbohydrate Sulfotransferases Governing 3'-Sulfation

The defining feature of 3'-Sulfated Lewis X is the sulfate (B86663) group attached to the 3-position of the galactose residue. This modification is carried out by a specific class of enzymes called carbohydrate sulfotransferases. nih.govwikipedia.org These enzymes are typically located in the Golgi apparatus and utilize a universal sulfate donor molecule called 3'-phosphoadenosine 5'-phosphosulfate (PAPS). frontiersin.orgoup.com

The enzyme primarily responsible for the 3'-O-sulfation of the galactose in the Lewis X context is a Gal-3-O-sulfotransferase. nih.govoup.com Research has identified GAL3ST2 as a key enzyme with strong activity towards type 1 and type 2 Lewis antigens. frontiersin.org The sulfation step is crucial as it can influence the biological activity of the resulting sulfated Lewis X structure. nih.gov

The activity of carbohydrate sulfotransferases is tightly regulated, ensuring that sulfation occurs at the correct time and place. This regulation can happen at the level of gene expression, where the amount of a specific sulfotransferase produced by a cell is controlled. nih.gov Additionally, the availability of the PAPS donor molecule is another critical regulatory point. frontiersin.org

Substrate specificity is a hallmark of sulfotransferases. nih.gov These enzymes exhibit a high degree of selectivity for the sugar residue they modify and the position of sulfation. portlandpress.com For instance, the Gal-3-O-sulfotransferase responsible for creating 3'-Sulfated Lewis X will specifically add a sulfate group to the 3-hydroxyl group of the galactose residue within the Lewis X structure. nih.govoup.com This specificity is determined by the three-dimensional structure of the enzyme's active site, which accommodates the specific shape of the acceptor molecule. portlandpress.com Studies have shown that the presence of other modifications on the glycan can influence sulfotransferase activity, highlighting a complex interplay between different glycosylation events. acs.org

Table 2: Key Sulfotransferase in 3'-Sulfation of Lewis X

| Enzyme | Function | Substrate |

| Gal-3-O-sulfotransferase (e.g., GAL3ST2) | Catalyzes the transfer of a sulfate group to the 3-position of galactose. nih.govfrontiersin.org | Lewis X antigen |

This table highlights the primary enzyme responsible for the characteristic 3'-sulfation of the Lewis X structure.

Glycosidases and Sulfatases in the Degradation of Sulfated Lewis X Structures

Just as enzymes are responsible for building 3'-Sulfated Lewis X, a different set of enzymes is tasked with its breakdown. This catabolic process involves the removal of the sulfate group and the cleavage of the sugar linkages.

The removal of the sulfate group is carried out by enzymes called sulfatases. nih.gov These enzymes are typically found in lysosomes and are responsible for hydrolyzing sulfate esters from a variety of molecules, including sulfated glycans. nih.gov The specific sulfatase responsible for removing the 3'-sulfate from the galactose of 3'-Sulfated Lewis X would be a galactose-3-O-sulfatase.

Following or preceding desulfation, the carbohydrate backbone is dismantled by glycosidases. These enzymes cleave the glycosidic bonds between the sugar residues. For the degradation of the Lewis X core, this would involve the action of fucosidases to remove the fucose, galactosidases to remove the galactose, and N-acetylglucosaminidases to cleave the final GlcNAc residue. frontiersin.org The coordinated action of these glycosidases ensures the complete breakdown of the Lewis X structure.

The degradation of sulfated glycans is a critical process for maintaining cellular homeostasis. The accumulation of undegraded sulfated glycans due to deficiencies in specific sulfatases or glycosidases can lead to various lysosomal storage diseases. nih.gov

Molecular Pathophysiological Roles of 3 Sulfatedlewisxmethylglycoside

Aberrant Expression in Neoplastic Transformation and Metastasis at the Molecular Level

Malignant transformation is frequently accompanied by profound changes in cell surface glycosylation, and the expression of 3'-Sulfated Lewis X is a key feature of this altered landscape. frontiersin.org This aberrant expression is not merely a passive marker of malignancy but an active participant in the metastatic cascade.

Glycan Remodeling in Cancer Cell Phenotypes

Normal epithelial cells typically exhibit a highly regulated and tissue-specific pattern of glycosylation. However, during neoplastic transformation, this pattern is significantly altered, a phenomenon known as glycan remodeling. frontiersin.org In many carcinomas, there is a notable increase in the expression of sialylated and fucosylated structures like sialyl Lewis X (sLex) and its sulfated variants. nih.gov

This remodeling is a result of changes in the expression and activity of specific enzymes called glycosyltransferases and sulfotransferases. frontiersin.org For instance, the overexpression of fucosyltransferases and sialyltransferases leads to the increased synthesis of sLex. frontiersin.orgembopress.org Concurrently, a reduction in the activity of other enzymes can lead to the accumulation of these less complex structures, a concept termed "incomplete synthesis." nih.gov Specifically, a decrease in sulfation at the C-3 position of terminal galactose has been noted in some cancers, while in others, such as a highly metastatic subline of human colon carcinoma, there is a predominance of 3'-sulfated Lewis X determinants. nih.govnih.gov

The re-expression of 3'-sulfated Lewis antigens, which are typically present during fetal development but absent in mature tissues, is a hallmark of oncofetal antigens. frontiersin.org Their appearance is associated with a more dedifferentiated and plastic cellular state, characteristic of metaplasia and cancer. frontiersin.org For example, in the gastrointestinal tract, the expression of 3'-sulfated Lewis A/C is linked to high-risk lesions such as type III intestinal metaplasia of the stomach and pancreatic ductal adenocarcinoma. frontiersin.orgbiorxiv.org

Contribution to Tumor Cell Adhesion and Invasion Mechanisms

The overexpression of 3'-Sulfated Lewis X and related structures on the surface of cancer cells is a critical factor in metastasis. wikipedia.org These glycans function as ligands for a family of adhesion molecules called selectins, which are expressed on the surface of endothelial cells lining blood vessels, as well as on platelets and other leukocytes. tandfonline.comnih.gov

The process of metastasis involves several steps, including the detachment of cancer cells from the primary tumor, their intravasation into the bloodstream, survival in circulation, adhesion to the endothelium at a distant site, and extravasation into the new tissue. The interaction between selectin ligands on tumor cells and selectins on endothelial cells is a key initiating step in this cascade. tandfonline.comfrontiersin.org

E-selectin and P-selectin, expressed on activated endothelial cells, recognize and bind to 3'-Sulfated Lewis X on circulating tumor cells. tandfonline.com This binding mediates the initial tethering and rolling of cancer cells along the blood vessel wall, a prerequisite for their firm adhesion and subsequent extravasation. frontiersin.orgtandfonline.com Studies have shown that the expression of sialyl Lewis X on cancer cells correlates with tumor progression, metastatic potential, and poor prognosis in various cancers, including those of the colon, stomach, pancreas, and breast. frontiersin.orgnih.gov For instance, in ER-positive breast cancers, high expression of sLex is significantly associated with a higher frequency of bone metastasis. nih.gov

Furthermore, the interaction of tumor cells with platelets, mediated by P-selectin, can lead to the formation of tumor cell-platelet aggregates. These emboli can protect the cancer cells from the shear forces of blood flow and from immune surveillance, thereby promoting their survival and metastatic spread. frontiersin.org

Contribution to Chronic Inflammatory Processes at the Molecular Level

Cellular transformations that lead to cancer often occur in the context of chronic inflammation. nih.gov The same molecular machinery involving selectins and their glycan ligands that drives metastasis is also central to the inflammatory response.

Glycan-Mediated Recruitment of Immune Cells

During inflammation, cytokines trigger the expression of selectins on the endothelial cells of blood vessels near the site of injury or infection. nih.gov These selectins then mediate the recruitment of leukocytes from the bloodstream into the inflamed tissue. Circulating leukocytes, such as neutrophils, monocytes, and lymphocytes, express sialyl Lewis X and its sulfated variants on their surface. wikipedia.orgnih.gov

L-selectin, expressed on leukocytes, plays a crucial role in the homing of lymphocytes to peripheral lymph nodes by binding to specific sulfated sialyl Lewis X structures on the high endothelial venules (HEVs). embopress.orgnih.gov These specialized ligands on HEVs are collectively known as Peripheral Node Addressin (PNAd), and their synthesis is dependent on specific sulfotransferases. nih.gov

In chronic inflammatory conditions, PNAd can be expressed on blood vessels at non-lymphoid sites, leading to the continuous recruitment of lymphocytes and perpetuation of the inflammatory state. nih.gov The interaction is highly specific; for example, 6-sulfo sialyl Lewis X is considered a key recognition determinant for L-selectin. nih.govnih.govnih.gov The presence of sialyl Lewis X on circulating neutrophils and monocytes allows them to bind to E-selectin on inflamed endothelium, initiating their extravasation into the tissue. nih.gov The systemic inflammatory status associated with cancer can also lead to an increased expression of sLex on acute-phase proteins secreted by the liver. nih.govnih.gov

Role in Pathogen Recognition and Host Response Mechanisms

Beyond their roles in cancer and inflammation, Lewis antigens are also involved in the interplay between hosts and pathogens.

The expression of 3'-Sulfated Lewis antigens on mucosal surfaces can serve as a binding site for various pathogens. A notable example is the bacterium Helicobacter pylori, a primary cause of gastric metaplasia and cancer. frontiersin.org Salivary mucins containing 3'-Sulfo-Lewis A/C have been identified as ligands for H. pylori. The binding is pH-sensitive, being enhanced in the acidic environment of the stomach. frontiersin.org This interaction allows the bacteria to colonize the gastric mucosa, leading to chronic inflammation and increasing the risk of neoplastic transformation.

The immune system can also recognize and respond to glycans. Certain carbohydrate structures can modulate immune responses. For instance, glycoproteins containing the Lewis X trisaccharide have been shown to elicit potent T-helper 2 (TH2)-type immune responses in mice, characterized by the production of specific antibodies like IgE and IgG1. nih.gov This suggests that the glycan moiety itself can act as an adjuvant, shaping the nature of the immune response. nih.gov Conversely, excessive expression of sialyl Lewis X on tumor cells has been shown in some experimental models to lead to their rejection by natural killer (NK) cells, indicating a dual role in tumor progression. embopress.orgnih.gov

Advanced Research Models and Methodologies for Studying 3 Sulfatedlewisxmethylglycoside Biology

Genetically Engineered Systems for Elucidating Glycan Roles (e.g., Knockout/Knock-in Models for Glycosyltransferases/Sulfotransferases)

Genetically engineered models, particularly knockout mice, are indispensable for definitively establishing the function of the enzymes that synthesize 3'-sulfo-Lex. By deleting the genes for specific glycosyltransferases or sulfotransferases, researchers can observe the resulting phenotype and infer the role of the glycan structure that is no longer present.

Glycosyltransferase Knockouts: The creation of α1,3-fucosyltransferase 9 (Fut9) knockout mice was instrumental in confirming that Fut9 is the primary enzyme responsible for synthesizing the Lewis X epitope on glycoproteins in tissues like the kidney. acs.org Analysis of these mice revealed a widespread loss of Lex on numerous proteins, demonstrating its broad distribution. acs.org Similarly, double-knockout mice for fucosyltransferases (e.g., Fut4 and Fut7) have been used to show the critical importance of fucosylation in creating functional L-selectin ligands essential for lymphocyte homing. explorationpub.com

Sulfotransferase Knockouts: Mouse models with knockouts of various sulfotransferase (SULT) genes have been developed, such as for Sult1a1, Sult1d1, and others. nih.govnih.gov While many of these were created to study xenobiotic metabolism, they establish a clear precedent for creating models to study glycan sulfation. nih.govnih.gov The enzyme GAL3ST2 is considered the primary 3'-sulfotransferase for creating 3'-Sulfo-Lewis structures. frontiersin.org A knockout model for Gal3st2 would be the definitive tool to elucidate the in vivo functions of glycans bearing the 3'-sulfate on galactose, including 3'-sulfo-Lex.

Interactive Table: Genetically Engineered Models for Studying Lewis X-related Glycans

| Model | Gene(s) Targeted | Model Type | Key Finding Related to Lewis X Synthesis/Function |

|---|---|---|---|

| Fut9 Knockout Mouse | Fut9 (α1,3-fucosyltransferase 9) | Knockout | Confirmed that Fut9 is responsible for synthesizing the Lex structure on a wide array of glycoproteins in the mouse kidney. acs.org |

| FUT4/FUT7 Double Knockout Mouse | Fut4 and Fut7 (α1,3-fucosyltransferases) | Double Knockout | Revealed the vital role of fucosylation in creating functional L-selectin ligands for lymphocyte homing to lymph nodes. explorationpub.com |

| GlcNAc6STs 1/2 Double Knockout Mouse | Chst2 and Chst4 (Carbohydrate Sulfotransferases) | Double Knockout | Demonstrated the importance of 6-O-sulfation of GlcNAc in L-selectin ligand synthesis, reducing lymphocyte homing by over 70%. explorationpub.com |

| Sult1a1 Knockout Mouse | Sult1a1 (Sulfotransferase 1a1) | Knockout | Used to investigate the role of sulfation in the metabolism and toxicity of various compounds, providing a framework for studying sulfation pathways. nih.gov |

| **CRISPR/Cas9 in *N. benthamiana*** | Fucosyltransferase & Xylosyltransferase genes | Multiplex Knockout | Demonstrated the feasibility of completely knocking out glycosyltransferase activity to glyco-engineer recombinant proteins. nih.govmaastrichtuniversity.nl |

Future Directions and Emerging Frontiers in 3 Sulfatedlewisxmethylglycoside Research

Therapeutic Modalities Targeting Sulfated Glycan Pathways (Molecular Approach)

The central role of sulfation in modulating cell-cell and cell-matrix communication has made the enzymes and products of sulfation pathways attractive targets for drug discovery. nih.gov Post-translational modifications like sulfation are now understood to be as pivotal as phosphorylation in regulating biological activity, and their dysregulation is implicated in cancer, inflammation, and infectious diseases. nih.gov Research is now focused on developing therapeutic strategies that can precisely intervene in these pathways.

A primary molecular approach involves the development of highly specific inhibitors of carbohydrate sulfotransferases, the enzymes responsible for transferring sulfate (B86663) groups to glycans. nih.govnih.gov Such inhibitors represent a novel class of potential therapeutics capable of altering sulfation patterns to treat various diseases. nih.gov For instance, inhibiting the specific sulfotransferase responsible for creating the 3'-sulfate on the Lewis X structure could disrupt pathological processes that depend on this modification.

Another advanced therapeutic strategy centers on the concept of targeted degradation of pathogenic glycans. nih.gov This approach moves beyond simple inhibition to actively remove disease-associated glycans from the cellular environment. Furthermore, therapeutic strategies can be designed to target the extracellular esterases, known as sulfatases (e.g., Sulfs), which remodel sulfation patterns on the cell surface. nih.gov By modulating the activity of these enzymes, it may be possible to restore normal signaling pathways that are disrupted in disease states. For example, sulfated glycosaminoglycans (GAGs) have been shown to regulate vascular development by directly engaging the Angiopoietin/Tie signaling pathway, suggesting that manipulating GAG sulfation could be a therapeutic avenue for vascular diseases. escholarship.org Research into 3'-Sulfo-LeA, a related structure, suggests that specifically inhibiting the sulfation reaction could provide a novel therapeutic strategy for certain cancers where this antigen confers a survival advantage. biorxiv.org

Table 1: Molecular Approaches for Targeting Sulfated Glycan Pathways

| Therapeutic Strategy | Target Molecule/Process | Potential Disease Application | Research Finding/Concept | Citation |

|---|---|---|---|---|

| Enzyme Inhibition | Carbohydrate Sulfotransferases | Cancer, Inflammation, Viral Infection | Development of specific inhibitors to block the addition of sulfate to glycans, thereby altering pathological cell interactions. | nih.govnih.gov |

| Pathway Modulation | Angiopoietin/Tie Signaling | Vascular Diseases | Sulfated GAGs regulate signaling by binding to both ligands (Ang1/4) and the Tie1 receptor, suggesting a target for intervention. | escholarship.org |

| Targeted Degradation | Pathogenic Cell Surface Glycans | Cancer | Development of new modalities to specifically remove disease-promoting glycans from the tumor microenvironment. | nih.gov |

| Enzyme Activity Modulation | Extracellular Sulfatases (Sulfs) | Cancer, Inflammation | Targeting enzymes that remodel sulfation patterns to restore normal cellular signaling. | nih.gov |

Integration with Omics Technologies (Glycomics, Glycoproteomics)

The immense structural diversity and non-template-driven biosynthesis of glycans make their study exceptionally challenging compared to genomics or proteomics. nih.govescholarship.org To tackle this complexity, the fields of glycomics and glycoproteomics have emerged as indispensable tools. nih.gov Glycomics aims to characterize the complete repertoire of glycans (the glycome) in a cell or organism, while glycoproteomics identifies the specific sites of glycosylation on proteins and the array of glycan structures at each site. nih.govneb.comnih.gov The integration of these "omics" technologies is crucial for understanding the role of sulfated structures like 3'-Sulfated Lewis X methylglycoside in biological systems. nih.gov

Mass spectrometry (MS) is a cornerstone technique in both glycomics and glycoproteomics. nih.gov Advanced methods such as nano-liquid chromatography-mass spectrometry/mass spectrometry (nanoLC-MS/MS) in negative ion mode are particularly effective for the sensitive mapping of sulfated glycotopes. nih.gov These techniques can identify characteristic fragment ions that are diagnostic for specific sulfated structures, including sulfo-Lewis epitopes. nih.gov However, a significant challenge in MS-based glycan analysis is the existence of isomers—glycans with the same mass but different structures—which can be difficult to distinguish. nih.gov

Table 2: Overview of Omics Technologies in Sulfated Glycan Research

| Technology | Definition | Key Application for Sulfated Glycans | Challenges | Citation |

|---|---|---|---|---|

| Glycomics | Comprehensive study of the entire set of glycans (the glycome) in an organism or cell. | Identifies and quantifies the full range of sulfated glycan structures, including isomers like 3'-Sulfated Lewis X. | Structural complexity, isomeric and isobaric species, labile modifications (e.g., sulfation) can be lost during analysis. | nih.govnih.gov |

| Glycoproteomics | A subset of proteomics that identifies glycoproteins and characterizes their site-specific glycosylation. | Maps the specific proteins carrying 3'-Sulfated Lewis X and determines the heterogeneity of glycosylation at each site. | Information on the specific glycan attachment site is lost if glycans are released from the protein for analysis. | nih.govnih.gov |

| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions. | Primary tool for profiling and sequencing sulfated glycans, often coupled with liquid chromatography (LC-MS). Negative ion mode is effective for sulfated structures. | Distinguishing between structural isomers. Potential loss of labile sulfate groups depending on the method. | nih.govnih.gov |

| Systems Glycobiology | Integration of glycomics, glycoproteomics, genomics, and other 'omics' data. | Provides a holistic view of how the synthesis and function of sulfated glycans are regulated within cellular networks. | Interrogating and assimilating multiple, disparate high-throughput datasets. | nih.gov |

Computational Glycobiology and Molecular Modeling of Glycan Interactions

Alongside experimental techniques, computational glycobiology and molecular modeling have become vital for deciphering the three-dimensional structures of sulfated glycans and their interactions with proteins. nih.gov These computational approaches provide insights into the molecular basis of glycan recognition that can be difficult to obtain through experimental methods alone.

Molecular dynamics (MD) simulations and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for studying the conformational behavior of glycans in solution. nih.govnih.gov Studies on the related compound, 3'-sulfated Lewis a, have used these techniques to compare its conformation to its non-sulfated counterpart. nih.gov The findings revealed that sulfation does not significantly alter the three-dimensional shape of the core trisaccharide. nih.gov Instead, the enhanced binding of the sulfated version to selectin receptors is attributed to favorable electrostatic interactions between the negatively charged sulfate group and corresponding charged amino acid residues on the protein. nih.gov This suggests a similar mechanism for 3'-Sulfated Lewis X, where the sulfate group acts as a key recognition determinant primarily through electrostatic forces rather than by inducing a major conformational change.

More advanced computational methods are also being applied. For example, computational models can predict the fine structure and organizational patterns of complex sulfated GAGs like heparan sulfate based on enzymatic digestion data. researchgate.net In other studies, protein structure prediction tools like AlphaFold are being combined with ensemble-based docking simulations to model how glycans and proteins move and interact, providing a dynamic picture of binding events. glycobiology.org These computational tools are not only crucial for interpreting experimental data but also for guiding the rational design of glycomimetics and therapeutic agents that can block pathological glycan-protein interactions. nih.gov

Table 3: Computational and Modeling Techniques in Sulfated Glycan Research

| Technique | Description | Application to 3'-Sulfated Lewis X and Related Glycans | Key Insights | Citation |

|---|---|---|---|---|

| Molecular Dynamics (MD) Simulations | A computational method for analyzing the physical movements of atoms and molecules over time. | Simulating the conformational flexibility of the glycan and its interaction with binding partners like selectins. | Revealed that the conformation of the Lewis trisaccharide is largely rigid and not significantly altered by sulfation. | nih.gov |

| NMR Spectroscopy | An analytical technique used to determine the content and purity of a sample as well as its molecular structure. | Used in conjunction with modeling to determine the 3D structure and dynamics of sulfated glycans in solution and when bound to proteins. | Provides experimental parameters (e.g., NOEs) to validate and refine computational models. | nih.govnih.gov |

| Computational Docking | A modeling method that predicts the preferred orientation of one molecule to a second when bound to each other. | Predicting the binding mode of 3'-Sulfated Lewis X within the binding pocket of selectin receptors. | Elucidates key interactions (e.g., electrostatic, hydrogen bonds) that drive binding affinity and specificity. | glycobiology.org |

| Predictive Structural Modeling | Algorithms (e.g., AlphaFold) that predict protein structure from amino acid sequence. | Generating accurate models of glycan-binding proteins to serve as templates for docking simulations with sulfated glycans. | Facilitates the study of interactions even when experimental protein structures are unavailable. | glycobiology.org |

Q & A

Q. Q1. What are the standard synthetic routes for 3'-Sulfated Lewis X methylglycoside, and how do researchers optimize stereoselectivity?

Methodological Answer: The synthesis typically involves sequential glycosylation steps with orthogonal protecting groups to install sulfate and methyl glycoside moieties. For example, the Koenigs-Knorr reaction employs silver salts (e.g., AgOTf) to activate glycosyl halides, enabling β-selective glycosylation . To optimize stereoselectivity, researchers vary leaving groups (e.g., trichloroacetimidate vs. bromide) and employ bulky protecting groups (e.g., benzyl or acetyl) to hinder undesired α-anomer formation. Computational modeling (DFT) is used to predict transition-state energies and refine reaction conditions .

Q. Q2. How are methyl glycosides analyzed for purity and structural confirmation in carbohydrate chemistry?

Methodological Answer: Common techniques include:

- GC-MS : Trimethylsilyl (TMS) or trifluoroacetyl (TFA) derivatives of methyl glycosides are analyzed for monosaccharide composition. Retention indices are compared to standards .

- NMR : - and -NMR identify anomeric configurations (α/β) and sulfate positioning. Nuclear Overhauser Effect (NOE) correlations confirm 3D conformations .

- HPLC : Ion-pair chromatography with UV detection quantifies sulfated derivatives, using calibration curves from purified standards .

Q. Q3. What are the key challenges in isolating 3'-Sulfated Lewis X methylglycoside from reaction mixtures?

Methodological Answer: Sulfated glycans are highly polar, requiring ion-exchange chromatography (e.g., DEAE-Sephadex) for separation. Reverse-phase HPLC with C18 columns and trifluoroacetic acid (TFA) as an ion-pairing agent improves resolution. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges removes salts and unreacted substrates. Purity is validated via MALDI-TOF MS .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of 3'-Sulfated Lewis X methylglycoside across in vitro vs. in vivo studies?

Methodological Answer: Discrepancies often arise from differences in:

- Binding assays : Surface plasmon resonance (SPR) may overestimate affinity due to avidity effects in multivalent presentations. Isothermal titration calorimetry (ITC) provides more accurate monovalent values .

- In vivo models : Sulfated glycans are susceptible to enzymatic desulfation in vivo. Stable isotope-labeled analogs (e.g., -sulfate) track metabolic stability using LC-MS/MS .

- Cell-specific uptake : Flow cytometry with fluorescently tagged analogs (e.g., FITC conjugates) quantifies cell-type-specific internalization .

Q. Q5. What advanced NMR strategies are used to characterize dynamic conformations of 3'-Sulfated Lewis X methylglycoside in solution?

Methodological Answer:

- Relaxation dispersion experiments : Measure μs-ms timescale motions of sulfate groups using - or -detected CEST (Chemical Exchange Saturation Transfer) .

- Residual dipolar couplings (RDCs) : Align samples in liquid crystalline media (e.g., Pf1 phage) to extract internuclear vector orientations, refining molecular dynamics (MD) simulations .

- Paramagnetic probes : Lanthanide tags (e.g., Tm) induce pseudocontact shifts to map long-range contacts in flexible regions .

Q. Q6. How can researchers design robust dose-response experiments to study 3'-Sulfated Lewis X methylglycoside in inflammation models?

Methodological Answer:

- Non-linear regression : Fit sigmoidal curves (Hill equation) to IC data, accounting for heteroscedasticity via weighted least squares .

- Positive/negative controls : Include known selectin inhibitors (e.g., GMI-1070) and scrambled sulfated glycans to validate specificity .

- Multiplex assays : Combine ELISA (for protein binding) with qPCR (for cytokine profiling) to correlate structural modifications with functional outcomes .

Q. Q7. What statistical methods address batch-to-batch variability in synthetic 3'-Sulfated Lewis X methylglycoside?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to identify critical factors (e.g., reaction temperature, donor/acceptor ratio) affecting yield and purity .

- Multivariate analysis (PCA) : Cluster NMR/LC-MS datasets to detect outlier batches and correlate impurities with failed biological assays .

- Bayesian hierarchical modeling : Quantify uncertainty in IC estimates across batches, adjusting for random effects in meta-analyses .

Methodological and Reproducibility Considerations

Q. Q8. How should researchers document synthetic procedures to ensure reproducibility?

Methodological Answer:

- Detailed reaction logs : Report exact equivalents, solvent grades, and purification R values (TLC). For example, "1.2 equiv glycosyl donor in anhydrous DCM at −20°C" .

- Batch-specific data : Include MALDI-TOF spectra, -NMR peak assignments, and HPLC chromatograms in supplementary materials .

- Open-source workflows : Share digital notebooks (e.g., Chemotion ELN) with machine-readable reaction SMILES and raw spectral data .

Q. Q9. What strategies mitigate glycosyl donor hydrolysis during large-scale synthesis?

Methodological Answer:

- Low-temperature activation : Pre-cool reagents (−40°C) and use slow syringe-pump addition to minimize competing hydrolysis .

- In situ generation of donors : Employ thioglycosides activated by NIS/TfOH, which are less moisture-sensitive than trichloroacetimidates .

- Continuous flow systems : Reduce reaction times and improve mixing efficiency, minimizing exposure to ambient humidity .

Q. Q10. How can contradictory data on sulfate group lability be reconciled in stability studies?

Methodological Answer:

- Accelerated stability testing : Use Arrhenius modeling (40°C, 75% RH) to predict degradation kinetics. Compare via LC-MS ion chromatograms for sulfate loss .

- Isotope tracing : Synthesize analogs with -labeled sulfate to distinguish enzymatic vs. non-enzymatic cleavage pathways via mass shifts .

- Buffered formulations : Test phosphate or HEPES buffers (pH 7.4) to stabilize sulfated glycans in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.